Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 487.54 g/mol. This compound is characterized by the presence of various functional groups, including a sulfonamide, a carboxamide, and a benzofuran moiety, which contribute to its biological activity and chemical properties.
This compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities. Benzofurans are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets . The specific structural features of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate suggest that it may exhibit unique pharmacological properties.
The synthesis of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate likely involves multiple synthetic steps, each introducing distinct functional groups.
The molecular structure of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate can be represented using various structural formulas.
InChI=1S/C25H26FNO6S/c1-15-13-18(26)9-12-22(15)34(30,31)27(24(28)17-7-5-4-6-8-17)19-10-11-21-20(14-19)23(16(2)33-21)25(29)32-3/h9-14,17H,4-8H2,1-3H3
RHKHUOIQZJAIMS-UHFFFAOYSA-N
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4
.
These representations provide insight into the compound’s connectivity and stereochemistry.
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate can participate in various chemical reactions due to its functional groups.
The mechanism of action for methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate is not fully elucidated but may involve interactions with specific biological targets.
The physical properties of methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry can provide further insights into its properties .
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate has potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: